1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one
Description
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one (CAS: 890150-89-7) is a brominated pyridine derivative with a ketone functional group. Its molecular formula is C₉H₁₀BrNO (molecular weight: 228.09 g/mol) . The compound features a pyridine ring substituted with bromine at the 5-position and a branched 2-methylpropan-1-one group at the 2-position.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |
InChI Key |
WRMNKPHDGADNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the continuous flow metalation of a methylpyridine precursor, which is then reacted with bromine to form the desired compound . This method allows for precise control over reaction conditions, including temperature and concentration, ensuring high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one often employs large-scale continuous flow reactors. These reactors provide enhanced safety, scalability, and reproducibility compared to traditional batch processes. The use of flow microreactor technology has revolutionized the synthesis of such reactive intermediates, allowing for efficient and controlled production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Heterocyclic Variants
1-(5-Bromopyridin-3-yl)propan-2-one (CAS: 605681-06-9)
- Molecular Formula: C₈H₈BrNO (vs. C₉H₁₀BrNO for the target compound).
- Key Differences : Bromine at the pyridine 3-position instead of 2-position. The ketone group is at propan-2-one (acetone derivative) rather than propan-1-one.
- Implications : Altered electronic effects due to bromine position may influence reactivity in cross-coupling reactions. The shorter carbon chain (propan-2-one) reduces steric hindrance compared to the 2-methylpropan-1-one group .
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS: 1341690-53-6)
- Molecular Formula : C₈H₁₁BrN₄.
- Key Differences : Pyrimidine (a diazine) replaces pyridine, introducing an additional nitrogen atom. The ketone is replaced by an amine group.
- Implications : Increased electron deficiency in pyrimidine enhances susceptibility to nucleophilic substitution. The amine group enables hydrogen bonding, altering solubility and biological activity .
Substituent Modifications
1-(4-Bromophenyl)-2-(hydroxyamino)-2-methylpropan-1-one
- Molecular Formula : C₁₀H₁₃BrN₂O₂.
- Key Differences : Pyridine replaced by a phenyl ring; hydroxylamine substituent added.
- The hydroxylamine group introduces redox activity, relevant in radical-mediated reactions .
1-(5-Bromopyridin-2-yl)-3-chloro-1,1-difluoroethane
Heterocycle Replacements
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1432681-76-9)
- Molecular Formula : C₁₃H₁₃BrO₂.
- Key Differences : Benzofuran replaces pyridine.
- Implications : Benzofuran’s oxygen atom contributes to π-stacking interactions, while its fused ring system increases planarity, affecting crystallization behavior .
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one | 890150-89-7 | C₉H₁₀BrNO | 228.09 | 5-Br, 2-(2-methylpropan-1-one) |
| 1-(5-Bromopyridin-3-yl)propan-2-one | 605681-06-9 | C₈H₈BrNO | 214.06 | 5-Br, 3-propan-2-one |
| 1-(4-Bromophenyl)-2-(hydroxyamino)-2-methylpropan-1-one | - | C₁₀H₁₃BrN₂O₂ | 285.13 | 4-BrPh, hydroxyamino, 2-methyl |
| 1-(5-Bromo-7-methylbenzofuran-2-yl)-2-methylpropan-1-one | 1432681-76-9 | C₁₃H₁₃BrO₂ | 297.15 | Benzofuran, 7-Me, 5-Br |
Research Findings and Trends
- Electronic Effects : Bromine at the pyridine 2-position (target compound) directs electrophilic substitution to the 4-position, whereas 3-bromopyridine derivatives favor reactions at the 2-position .
- Fluorinated Analogs: Difluoro derivatives (e.g., C₈H₅BrClF₂NO) exhibit enhanced thermal stability and bioavailability, making them candidates for agrochemical applications .
Biological Activity
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one is an organic compound characterized by a brominated pyridine ring attached to a ketone functional group. Its molecular formula is C₉H₁₀BrN, and it exhibits significant potential in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The unique structure of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one allows it to interact with various biological targets. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and potential biological efficacy. The compound's ability to engage in hydrogen bonding and π-π stacking interactions contributes to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one can exhibit significant antimicrobial properties. For instance, a study on related bromopyridine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL for different derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one | Staphylococcus aureus | TBD |
| Related Bromopyridine Derivative | E. coli | 62.5 |
| Related Bromopyridine Derivative | E. faecalis | 78.12 |
Anticancer Activity
The anticancer potential of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one has been explored through in vitro studies. Similar compounds have demonstrated antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported at approximately 226 µg/mL and 242.52 µg/mL respectively . These findings suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one | HeLa | 226 |
| A549 | 242.52 |
The mechanism of action for compounds like 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one involves their interaction with specific enzymes or receptors within biological systems. The brominated pyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to the modulation of enzyme activities, particularly those involved in drug metabolism such as cytochrome P450 enzymes.
Case Studies
A recent study investigated the effects of various brominated pyridine derivatives, including 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one, on enzyme inhibition and protein-ligand interactions. The results indicated that these compounds could effectively inhibit certain enzymes associated with metabolic pathways, suggesting their potential as therapeutic agents in pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
